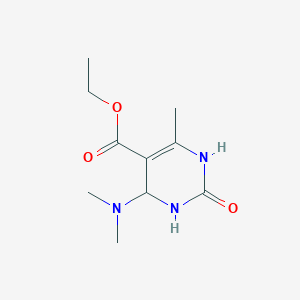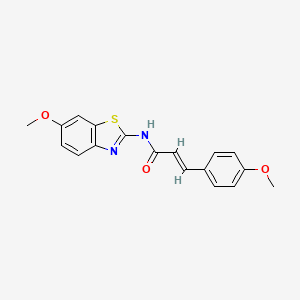![molecular formula C18H16BrN3O4S B11518547 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B11518547.png)
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a chemical compound with the following structure:
Structure: C24H18BrCl3N4O2S
This compound belongs to the class of thiadiazole derivatives . It contains a thiadiazole ring, a benzamide group, and a bromophenoxy side chain. Thiadiazoles are known for their diverse biological activities and have been studied extensively in medicinal chemistry.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves several steps. While I don’t have specific details on the exact procedure, it likely includes the following key reactions:
Thiadiazole Formation: The thiadiazole ring is formed through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom at the phenyl position.
Etherification: Formation of the phenoxy side chain.
Amidation: The final step involves amidation to attach the benzamide group.
Industrial Production:: Industrial-scale production methods for this compound may involve modifications of the synthetic route, optimization of reaction conditions, and purification processes. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiadiazole ring can undergo oxidation reactions.
Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) to an amino group.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Etherification: Alkyl halides (e.g., bromomethane) in the presence of a base.
Amidation: Ammonium salts or primary amines with appropriate coupling reagents.
Major Products:: The major product is the desired N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activity as a drug candidate.
Agriculture: Thiadiazoles are used in agrochemicals.
Materials Science: Thiadiazoles can serve as building blocks for functional materials.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related thiadiazoles, considering their structural features, reactivity, and biological properties.
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17(23)20-18-22-21-16(27-18)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
JNYGMNAPNZSGHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{(1,2-dihydroxyethane-1,2-diyl)bis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis(N-phenylacetamide)](/img/structure/B11518474.png)

![N'-[(naphthalen-1-ylcarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B11518481.png)

![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11518498.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B11518500.png)
![5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11518504.png)
![(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B11518508.png)
![4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11518521.png)

![8-{(2E)-2-[(2Z)-3-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11518536.png)
![4-Fluoro-benzoic acid N'-[3-(2-chloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-hydrazide](/img/structure/B11518537.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11518538.png)
![[8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11518541.png)
